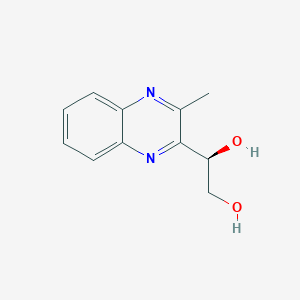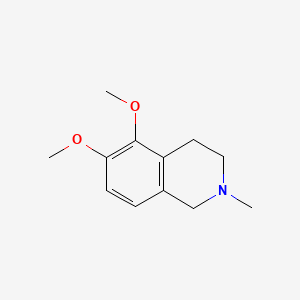
5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the class of tetrahydroisoquinolines, which are a significant group of natural and synthetic alkaloids. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline can be achieved through various methods. One common approach involves the Pictet-Spengler condensation, where phenylethylamine and an aldehyde react in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another method includes the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Anodic oxidation can be used to convert this compound to its corresponding dihydroisoquinolinium salts.
Substitution: Substitution reactions often involve nucleophilic reagents that replace specific functional groups on the tetrahydroisoquinoline core.
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinolines and their oxidized or reduced derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by binding to receptors or enzymes, thereby modulating their activity . For example, it may inhibit certain enzymes involved in pathogen replication or interact with neurotransmitter receptors in the brain .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 1-Phenyl-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness
5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
87664-82-2 |
|---|---|
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
5,6-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C12H17NO2/c1-13-7-6-10-9(8-13)4-5-11(14-2)12(10)15-3/h4-5H,6-8H2,1-3H3 |
Clé InChI |
HHVOIBSWCXRZJW-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2=C(C1)C=CC(=C2OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


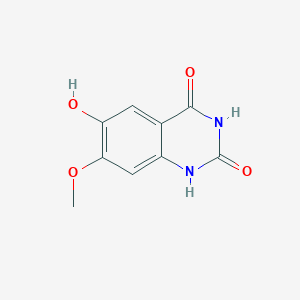

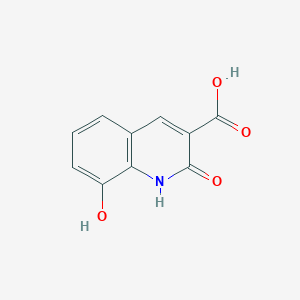
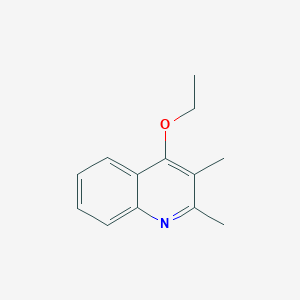
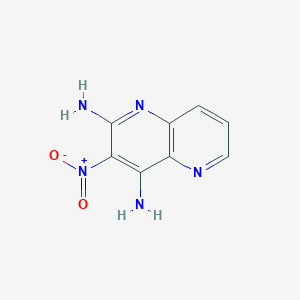
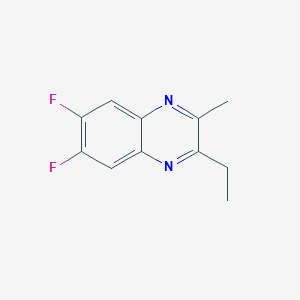

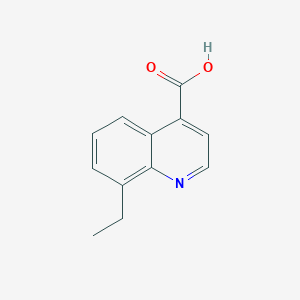

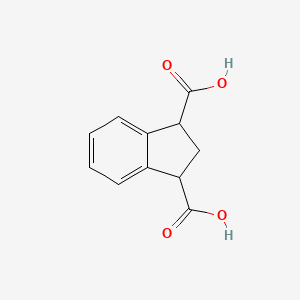
![1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B11895412.png)

